Ethyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
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Overview
Description
Ethyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction mechanism involves transamidation followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
The use of microwave irradiation and eco-friendly conditions makes it suitable for industrial applications, ensuring high yields and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted triazolopyridine derivatives .
Scientific Research Applications
Ethyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It exhibits significant biological activities, including antimicrobial and antiviral properties.
Industry: It finds applications in the material sciences for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. It acts as an inhibitor for certain enzymes and receptors, modulating their activity. For instance, it has been shown to act as an inverse agonist for RORγt and as an inhibitor for JAK1 and JAK2 . These interactions lead to the modulation of various biological pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Ethyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate can be compared with other similar compounds such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[1,5-a]pyridine: Exhibits various biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
[1,2,4]Triazolo[4,3-a]pyrazine: Investigated for its dual c-Met/VEGFR-2 inhibitory activities.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
ethyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-3-4-8-11-10-6-12(8)5-7/h3-6H,2H2,1H3 |
InChI Key |
SJEBWYCVYSBHSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=NN=C2C=C1 |
Origin of Product |
United States |
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